1-Isoquinolinamine, 2-oxide is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes an isoquinoline core with an amine and an oxide functional group. Isoquinolines are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
The compound is typically synthesized from various precursors, including isoquinoline derivatives and amines. Its structure can be represented by the molecular formula and its canonical SMILES notation is C1=CC2=C(C1)C(=CN2)N(C)O. This compound can be found in chemical databases such as PubChem and BenchChem, which provide detailed information regarding its properties and synthesis methods.
1-Isoquinolinamine, 2-oxide is classified as a secondary amine and belongs to the broader category of isoquinoline derivatives. It is often studied for its potential pharmacological applications.
The synthesis of 1-Isoquinolinamine, 2-oxide can be achieved through several methods, including:
The synthesis typically requires specific reaction conditions:
The molecular structure of 1-Isoquinolinamine, 2-oxide features a bicyclic system with a nitrogen atom in the isoquinoline ring. The presence of an amine and an oxide group significantly influences its reactivity and biological activity.
C1=CC2=C(C1)C(=CN2)N(C)O1-Isoquinolinamine, 2-oxide can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used in the reactions.
The mechanism of action for 1-Isoquinolinamine, 2-oxide primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Studies have indicated that modifications to the isoquinoline structure can enhance or reduce its biological activity, making it a candidate for further pharmacological exploration.
1-Isoquinolinamine, 2-oxide typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by its molecular structure.
Key chemical properties include:
1-Isoquinolinamine, 2-oxide has several potential applications in scientific research:
Research continues to explore its full potential in pharmacology and related fields.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6